molecular formula C15H14O8 B1237352 Triacetoxyphenylpyruvic acid CAS No. 83800-17-3

Triacetoxyphenylpyruvic acid

货号: B1237352
CAS 编号: 83800-17-3
分子量: 322.27 g/mol
InChI 键: JIHNMDCGGTVLQA-AUWJEWJLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triacetoxyphenylpyruvic acid (TAPPA) is a triacetylated derivative of 3,4-dihydroxyphenylpyruvic acid (DHPPA), the α-ketoacid analog of L-DOPA. Structurally, TAPPA replaces the hydroxyl groups of DHPPA with acetyl moieties, a modification hypothesized to improve stability or absorption. In vitro studies confirm that TAPPA and DHPPA exhibit comparable inhibitory activity against DDC, though their potency is significantly weaker than established inhibitors like carbidopa and L-α-methyldopa .

属性

CAS 编号

83800-17-3

分子式

C15H14O8

分子量

322.27 g/mol

IUPAC 名称

(Z)-2-acetyloxy-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C15H14O8/c1-8(16)21-12-5-4-11(6-13(12)22-9(2)17)7-14(15(19)20)23-10(3)18/h4-7H,1-3H3,(H,19,20)/b14-7-

InChI 键

JIHNMDCGGTVLQA-AUWJEWJLSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)C=C(C(=O)O)OC(=O)C)OC(=O)C

手性 SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C(/C(=O)O)\OC(=O)C)OC(=O)C

规范 SMILES

CC(=O)OC1=C(C=C(C=C1)C=C(C(=O)O)OC(=O)C)OC(=O)C

同义词

TAPPA
triacetoxyphenylpyruvic acid

产品来源

United States

相似化合物的比较

Structural and Functional Analogues

3,4-Dihydroxyphenylpyruvic Acid (DHPPA)
  • Structure : Retains hydroxyl groups at positions 3 and 4 of the phenyl ring, with a pyruvic acid side chain.
  • Function : Acts as the α-ketoacid precursor to L-DOPA. Inhibits DDC with an IC₅₀ ~1/2000 that of carbidopa .
Carbidopa
  • Structure : A hydrazine derivative with a catechol group and methyl substituent.
  • Function : Gold-standard peripheral DDC inhibitor (IC₅₀ ~0.05 μM). Clinically used to co-administer with L-DOPA.
  • Key Difference : Carbidopa’s hydrazine moiety confers irreversible inhibition, whereas TAPPA/DHPPA act reversibly .
L-α-Methyldopa
  • Structure : Methylated analog of L-DOPA with a central α-methyl group.
  • Function: Competitive DDC inhibitor (IC₅₀ ~1/10 that of carbidopa) and prodrug for methylnorepinephrine.
  • Key Difference : Unlike TAPPA, L-α-methyldopa crosses the blood-brain barrier, enabling central activity .

Comparative Inhibitory Activity

Compound DDC Inhibition (Relative to Carbidopa) Mechanism Bioavailability Considerations
Triacetoxyphenylpyruvic acid (TAPPA) ~1/2000 Reversible, competitive Acetylation may enhance lipophilicity
DHPPA ~1/2000 Reversible, competitive High polarity limits absorption
Carbidopa 1 (Reference) Irreversible Poor BBB penetration; peripheral use
L-α-Methyldopa ~1/10 Competitive BBB penetration; central effects

Table 1: Comparative profiles of DDC inhibitors.

Research Findings

  • Clinical Relevance : Despite structural optimization, TAPPA’s inhibitory potency remains negligible compared to carbidopa (1/2000), limiting therapeutic utility .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。